REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](=O)[CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[NH:3]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:21])=CC=1>C1(C)C=CC=CC=1>[CH3:1][N:2]1[C:6](=[S:21])[CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[NH:3]1
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
CN1NC(=CC1=O)C(F)(F)F
|
Name
|
|
Quantity
|
10.23 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The suspension was heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours
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Duration
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6 h
|
Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1NC(=CC1=S)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |